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molecular formula C9H7N3O2S B1444008 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid CAS No. 899896-01-6

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid

Cat. No. B1444008
M. Wt: 221.24 g/mol
InChI Key: AFDCHQIMPVZSJN-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

A solution of 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (2.90 g, 11.63 mmol) in methanol (24.00 ml) was treated at room temperature with a solution of KOH (1.95 g, 34.90 mmol) in water (18 ml) and stirred at 65° C. for 2 h 45 min. The methanol was evaporated and the residual slurry acidified to pH 5 with 1N HCl. The mixture was sonicated for 15 minutes, then filtered washing with water. The solid was dried under high vacuum overnight, yielding 5-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (2.37 g, 92%) as a white solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[CH:8][S:9][C:10]=1[NH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[O:5])C.[OH-].[K+]>CO.O>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([NH:11][C:10]2[S:9][CH:8]=[N:7][C:6]=2[C:4]([OH:5])=[O:3])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=CSC1NC=1C=NC=CC1
Name
Quantity
1.95 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at 65° C. for 2 h 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N1=CC(=CC=C1)NC1=C(N=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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